

Buparlisib activity platinum-resistant urothelial carcinoma

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Compound Focus: Buparlisib

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Clinical Trial Summary: Buparlisib in Urothelial Carcinoma

| Trial Aspect | Details |
|----------------------------|---|
| Patient Population | Platinum-refractory metastatic UC [1] [2] |
| Study Design | Phase II, two cohorts: initial genetically unselected cohort and an expansion cohort with PI3K pathway-altered tumors [1] |
| Primary Endpoint | 2-month progression-free survival (PFS) rate [1] |
| Efficacy in Initial Cohort | 7 of 13 evaluable patients had disease control (1 Partial Response, 6 Stable Disease) [1] [2] |
| Efficacy in Altered Cohort | 0 of 4 patients achieved disease control at 8 weeks [1] |
| Key Predictive Alteration | TSC1 loss-of-function alterations (found in the patient with PR and 3 with SD) [1] [2] |
| Common Toxicities | Rash, abnormal hepatic function, mood alterations, hyperglycemia [3] |

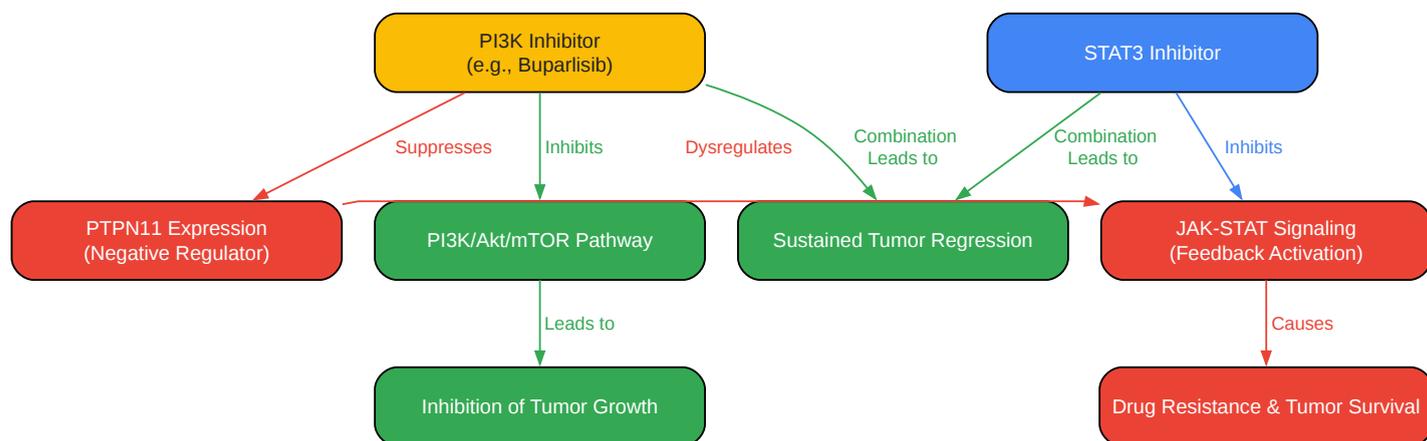
| Trial Aspect | Details |
|---------------------------|---|
| Treatment Discontinuation | 2 of 19 patients discontinued due to treatment-related toxicities [1] |
| Conclusion | Modest clinical activity with substantial toxicity; future research should focus on more selective inhibitors [1] [2] |

Experimental Protocol & Mechanistic Insights

For researchers, here are the key methodologies and mechanistic rationales from the evidence.

- **Trial Protocol Details:** The phase II trial (NCT01551030) administered **buparlisib** orally at 100 mg once daily until disease progression or unacceptable toxicity [1]. Tumor assessment was performed every 8 weeks using RECIST v1.1 criteria [1]. Patient screening included mood disorder questionnaires (GAD-7 and PHQ-9) due to known neuro-psychiatric adverse effects [1].
- **Biomarker Analysis:** Archival tumor tissue from patients underwent targeted next-generation sequencing using an MSK-IMPACT assay or whole exome sequencing to correlate genetic alterations with treatment response [1].
- **Mechanism of Action & Resistance:** **Buparlisib** is an oral pan-class I PI3K inhibitor that targets all four isoforms (α , β , γ , δ) [3]. The PI3K/Akt/mTOR pathway is altered in up to 72% of bladder cancers, making it a rational therapeutic target [4] [5]. However, research shows that PI3K inhibition alone can lead to feedback activation of JAK1-STAT3 signaling, which reinstates cancer cell survival and confers drug resistance [4]. This supports the investigation of combination therapies, such as simultaneously targeting PI3K and STAT3 [4].

The following diagram illustrates this key resistance mechanism to PI3K inhibition and a potential combinatorial strategy.



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Interpretation and Future Directions

The evidence points to several critical considerations for drug development.

- **Limited Efficacy in Unselected Populations:** The trial did not meet its primary endpoint, showing that **buparlisib**'s activity was not robust enough for broad use in platinum-resistant UC [1] [2].
- **Toxicity as a Major Barrier:** The high rate of adverse events, including mood disorders and liver function abnormalities, is a significant drawback for pan-PI3K inhibitors like **buparlisib** [1] [3].
- **The Path Forward:** Future efforts are directed toward **isoform-selective PI3K inhibitors** to improve the therapeutic window and **combination therapies** targeting parallel resistance pathways, such as STAT3, to achieve more durable responses [1] [4].

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References

1. A Phase II Trial of Buparlisib in Patients with Platinum ... [pmc.ncbi.nlm.nih.gov]

2. A phase 2 trial of buparlisib in patients with platinum- ... [pubmed.ncbi.nlm.nih.gov]
3. Phase I dose-escalation study of buparlisib (BKM120), an oral ... [pmc.ncbi.nlm.nih.gov]
4. Combined Inhibition of PI3K and STAT3 signaling ... [nature.com]
5. Targeted Therapies in Advanced and Metastatic Urothelial ... [mdpi.com]

To cite this document: Smolecule. [Buparlisib activity platinum-resistant urothelial carcinoma].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548230#buparlisib-activity-platinum-resistant-urothelial-carcinoma>]

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